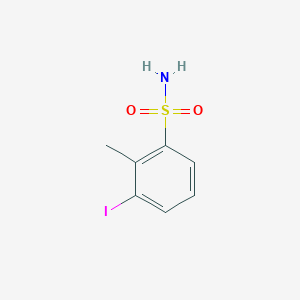3-Iodo-2-methylbenzene-1-sulfonamide
CAS No.:
Cat. No.: VC17724959
Molecular Formula: C7H8INO2S
Molecular Weight: 297.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C7H8INO2S |
|---|---|
| Molecular Weight | 297.12 g/mol |
| IUPAC Name | 3-iodo-2-methylbenzenesulfonamide |
| Standard InChI | InChI=1S/C7H8INO2S/c1-5-6(8)3-2-4-7(5)12(9,10)11/h2-4H,1H3,(H2,9,10,11) |
| Standard InChI Key | WJTPXLPZZXYPBC-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC=C1I)S(=O)(=O)N |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure consists of a benzene ring with three substituents: a sulfonamide group (-SONH) at position 1, a methyl group (-CH) at position 2, and an iodine atom (-I) at position 3 (Figure 1). This arrangement creates a sterically crowded environment, which impacts its solubility and reactivity. The iodine atom, with its high atomic radius and polarizability, enhances the compound’s potential for halogen bonding, a feature exploited in drug design for target specificity .
Table 1: Physicochemical Properties of 3-Iodo-2-Methylbenzene-1-Sulfonamide
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 297.12 g/mol | |
| CAS Number | Not explicitly listed | - |
| Density | Not reported | - |
| Melting Point | Not reported | - |
Synthesis and Purification
Synthetic Pathways
The synthesis of 3-iodo-2-methylbenzene-1-sulfonamide typically involves multi-step reactions starting from commercially available precursors. A plausible route, inferred from analogous procedures , includes:
-
Sulfonation of 2-Methylbenzene: Introduction of the sulfonamide group via reaction with chlorosulfonic acid, followed by ammonolysis.
-
Iodination: Electrophilic aromatic substitution using iodine monochloride (ICl) or a copper-mediated coupling reaction, as described in the synthesis of 1-iodo-2-methylbenzene . The latter method employs potassium carbonate and copper(I) iodide in toluene under reflux, achieving yields up to 99% .
Key Reaction Conditions:
-
Iodination:
Purification Techniques
Crude product purification is critical due to the presence of regioisomers and unreacted starting materials. Silica gel column chromatography is the method of choice, leveraging polarity differences to isolate the desired product. High-performance liquid chromatography (HPLC) may further refine purity for pharmacological studies.
Biological Activity and Mechanism
Enzyme Inhibition
Comparison with Structural Analogs
Table 2: Comparison of Halogenated Sulfonamides
The amino group in 5-amino-N-(4-iodophenyl)-2-methylbenzene-1-sulfonamide enhances solubility but may reduce membrane permeability compared to the non-amino derivative .
Applications in Medicinal Chemistry
Drug Development
The compound serves as a scaffold for designing antimicrobial agents. Its iodine atom provides a handle for further functionalization via Suzuki-Miyaura coupling or nucleophilic substitution .
Radiopharmaceuticals
The iodine-127 isotope offers potential for radioiodination (e.g., ) to create imaging agents for positron emission tomography (PET).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume